(2-Amino-2-oxoethyl)trimethylammonium chloride CAS number and synonyms
(2-Amino-2-oxoethyl)trimethylammonium chloride CAS number and synonyms
An In-depth Technical Guide to (2-Amino-2-oxoethyl)trimethylammonium chloride: Synthesis, Properties, and Potential Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of (2-Amino-2-oxoethyl)trimethylammonium chloride, a quaternary ammonium compound with potential applications in research and development. Due to the limited availability of information on this specific molecule in commercial and public databases, this document synthesizes information from related compounds and established chemical principles to offer a prospective guide on its synthesis, properties, and potential utility.
Chemical Identity and Nomenclature
For clarity, this guide will refer to the compound by its structural name and proposed systematic name. It is important to distinguish it from structurally related, yet distinct, compounds:
| Compound Name | CAS Number | Key Structural Difference |
| Betaine hydrochloride | 590-46-5[1] | Carboxylic acid instead of an amide |
| (2-Aminoethyl)trimethylammonium chloride hydrochloride | 3399-67-5[2][3][4] | Ethylamine backbone instead of an acetamide |
| N,N,N-Trimethyl-2-oxoethan-1-aminium chloride hydrate | 92397-80-3[5] | Aldehyde instead of an amide |
A comprehensive list of synonyms for the target compound is not available. However, based on its structure, potential synonyms could include:
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Glycinamide quaternary ammonium salt
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(Trimethylammonio)acetamide chloride
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Betaine amide chloride
Proposed Synthesis Pathway
The synthesis of (2-Amino-2-oxoethyl)trimethylammonium chloride can be logically approached through the quaternization of a suitable amine precursor. A plausible and efficient method involves the reaction of 2-chloroacetamide with trimethylamine. This is a standard method for synthesizing quaternary ammonium salts.[6]
The proposed reaction is as follows:
2-Chloroacetamide + Trimethylamine → (2-Amino-2-oxoethyl)trimethylammonium chloride
This reaction follows a nucleophilic substitution mechanism where the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of 2-chloroacetamide, displacing the chloride ion.
Visualizing the Synthesis Workflow
Caption: Proposed synthesis workflow for (2-Amino-2-oxoethyl)trimethylammonium chloride.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of (2-Amino-2-oxoethyl)trimethylammonium chloride.
Materials:
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2-Chloroacetamide
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Trimethylamine (gas or solution in a suitable solvent like ethanol)
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Anhydrous ethanol (or another suitable polar aprotic solvent)
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Diethyl ether (for precipitation/washing)
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Round-bottom flask
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Condenser
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Magnetic stirrer and stir bar
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Ice bath
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Schlenk line or nitrogen balloon (for inert atmosphere)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-chloroacetamide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).
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Addition of Trimethylamine: Cool the solution in an ice bath. Slowly bubble trimethylamine gas through the solution or add a solution of trimethylamine in ethanol dropwise with vigorous stirring. The reaction is exothermic, so maintaining a low temperature is crucial to prevent side reactions.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the quaternary ammonium salt product, which is often less soluble in the reaction solvent than the starting materials.
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Isolation of Crude Product: Once the reaction is complete, the crude product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure. The product can then be precipitated by adding a less polar solvent, such as diethyl ether. The resulting solid is collected by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
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Drying and Characterization: The purified product should be dried under vacuum to remove any residual solvent. The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of (2-Amino-2-oxoethyl)trimethylammonium chloride based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C₅H₁₃ClN₂O | Based on the chemical structure |
| Molecular Weight | 152.62 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical for quaternary ammonium salts |
| Solubility | Highly soluble in water and polar protic solvents (e.g., ethanol). Sparingly soluble in nonpolar organic solvents. | The ionic nature of the quaternary ammonium group and the polar amide group confer high polarity. |
| Melting Point | Likely a high melting point with decomposition | Quaternary ammonium salts are ionic and typically have high melting points. For example, Betaine HCl has a melting point of 241-242 °C.[7] |
| Hygroscopicity | Likely hygroscopic | Many quaternary ammonium salts readily absorb moisture from the air. |
Potential Applications in Research and Drug Development
While specific applications for (2-Amino-2-oxoethyl)trimethylammonium chloride are not documented, its structure suggests several areas of potential interest for researchers and drug development professionals.
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Drug Delivery: Quaternary ammonium compounds are known to interact with cell membranes and can be used to enhance the delivery of therapeutic agents.[2] The presence of the amide group could offer further opportunities for hydrogen bonding and specific interactions.
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Biocompatible Materials: The glycinamide backbone is derived from an amino acid, suggesting that this compound could be a building block for creating biocompatible polymers or modifying surfaces of biomedical devices.
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Surfactants and Formulation Excipients: Quaternary ammonium salts often exhibit surfactant properties.[2] This compound could be investigated as a cationic surfactant or as a stabilizing agent in pharmaceutical formulations.
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Antimicrobial Agents: Many quaternary ammonium compounds possess antimicrobial properties. The unique structure of this compound may offer a novel scaffold for the development of new antimicrobial agents.
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Organic Synthesis: As a phase-transfer catalyst or as a building block in more complex molecular architectures.[6]
Safety and Handling (General Precautions)
Specific toxicity data for (2-Amino-2-oxoethyl)trimethylammonium chloride is not available. However, based on related compounds, the following general safety precautions should be observed:
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Eye and Skin Irritation: Many quaternary ammonium salts are irritants. Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.
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Inhalation: Avoid inhaling dust or aerosols. Work in a well-ventilated area or use a fume hood.
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Ingestion: Avoid ingestion.
It is highly recommended to consult the Safety Data Sheet (SDS) for any chemical before use. For a novel compound like this, it should be handled with the assumption that it is potentially hazardous.
Conclusion
(2-Amino-2-oxoethyl)trimethylammonium chloride represents a potentially interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its likely synthesis, properties, and potential applications based on established chemical principles and data from analogous structures. Further research is necessary to fully characterize this compound and explore its utility in various scientific and industrial fields.
References
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PubChem. (n.d.). Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)amino]-, chloride. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 4). Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1), polymer with 2-propenamide - Substance Details. Retrieved from [Link]
-
PubChem. (n.d.). Betaine. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. Molecules, 27(7), 2135. Retrieved from [Link]
-
NIST. (n.d.). Betaine Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (2-Aminoethyl)trimethylammonium chloride, hydrochloride. Retrieved from [Link]
-
Chemsrc. (2025, August 20). Betaine Hydrochloride | CAS#:590-46-5. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. PubMed Central. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). Ethanaminium, 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-, chloride (1:1) - Substance Details. Retrieved from [Link]
-
MDPI. (2025, October 1). The Synthesis of Novel Glucosylamide Organosilicon Quaternary Ammonium Salts and Long-Lasting Modification of Different Materials. Retrieved from [Link]
-
Inxight Drugs. (n.d.). ACETAMIDOETHYL PG-TRIMONIUM CHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN105503777A - Preparation method of quaternary ammonium salt GTMAC.
-
Quora. (2015, November 9). How are quaternary ammonium salts synthesized?. Retrieved from [Link]
-
The Good Scents Company. (n.d.). acetamidoethyl PG-trimonium chloride, 167614-36-0. Retrieved from [Link]
- Google Patents. (n.d.). CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine.
Sources
- 1. Betaine Hydrochloride [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (2-Aminoethyl)trimethylammonium chloride hydrochloride | CAS 3399-67-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. (2-AMINOETHYL)TRIMETHYLAMMONIUM CHLORIDE HYDROCHLORIDE | 3399-67-5 [chemicalbook.com]
- 5. 92397-80-3|N,N,N-Trimethyl-2-oxoethan-1-aminium chloride hydrate|BLD Pharm [bldpharm.com]
- 6. quora.com [quora.com]
- 7. Betaine Hydrochloride | CAS#:590-46-5 | Chemsrc [chemsrc.com]
